molecular formula C18H19BrN2O B1370668 4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde CAS No. 883512-11-6

4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde

Cat. No.: B1370668
CAS No.: 883512-11-6
M. Wt: 359.3 g/mol
InChI Key: GAUATSZMWJVZQX-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde is a chemical compound that belongs to the class of benzaldehydes and piperazines. This compound is characterized by the presence of a bromine atom at the second position of the benzaldehyde ring and a benzylpiperazine moiety at the fourth position. It is often used in medicinal chemistry for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde typically involves the following steps:

    Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide to form benzylpiperazine.

    Bromination: The benzylpiperazine is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formylation: The brominated benzylpiperazine undergoes formylation using a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 4-(4-Benzylpiperazin-1-yl)-2-bromobenzoic acid.

    Reduction: 4-(4-Benzylpiperazin-1-yl)-2-bromobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential antiviral and anticancer agents.

    Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study the structure-activity relationships (SAR) of piperazine-containing molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)-2-bromobenzaldehyde: Similar structure but with a methyl group instead of a benzyl group.

    4-(4-Benzylpiperazin-1-yl)-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.

    4-(4-Benzylpiperazin-1-yl)-2-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness

4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with chlorine or fluorine analogs. The benzylpiperazine moiety also provides a distinct pharmacological profile compared to other piperazine derivatives.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-18-12-17(7-6-16(18)14-22)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUATSZMWJVZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649849
Record name 4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883512-11-6
Record name 4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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